2-Naphthylglycolic acid

説明

Historical Context and Evolution of Research on 2-Naphthylglycolic Acid Chemistry

The study of this compound is rooted in the broader history of α-hydroxy acids. While the parent compound, glycolic acid, was first prepared in 1851 by Adolph Strecker and Nikolai Nikolaevich Sokolov, the investigation of its more complex aromatic derivatives like this compound came later, driven by specific challenges in analytical and synthetic chemistry. wikipedia.org

Early research into aryl-substituted glycolic acids, such as mandelic acid, established their utility as resolving agents and analytical reagents. Following this precedent, this compound was investigated for similar purposes. One of its notable early applications was as a chelating agent for the gravimetric determination of metals like zirconium and hafnium. unesp.br Researchers found that the bulky naphthyl group contributed to the formation of precipitates with these metals, making it an effective analytical tool. unesp.br Its development was also propelled by the need for more effective chiral resolving agents. Scientists designed this compound (2-NGA) as an advancement on the model of mandelic acid, postulating that its rigid and large aromatic structure would enhance chiral recognition by promoting close packing in the crystal structures of diastereomeric salts. researchgate.netacs.org

The synthesis of glycolic acid derivatives, including this compound, follows several established chemical paradigms. The general synthesis of the parent glycolic acid often involves the carbonylation of formaldehyde (B43269) or the hydrolysis of chloroacetic acid. wikipedia.orgchemicalbook.comatamankimya.com

For aromatic derivatives like this compound, synthetic strategies are adapted to incorporate the naphthyl group. Racemic this compound can be prepared from commercially available starting materials. researchgate.net For instance, one approach involves the reaction of naphthalene (B1677914) with glycolic acid. A key challenge and focus of research have been the chemo-enzymatic synthesis and enantioselective production of these molecules. lookchem.com The preparation of enantiomerically pure forms is often achieved through the diastereomeric resolution of the racemic mixture, for example, by using a chiral amine like 1-phenylethylamine (B125046) to separate the (R) and (S) enantiomers. researchgate.net

Table 1: General Synthetic Approaches for Glycolic Acid and its Derivatives

| Synthetic Method | Description | Starting Materials | Reference |

|---|---|---|---|

| Carbonylation | A catalyzed reaction of formaldehyde with synthesis gas. | Formaldehyde, Synthesis Gas | wikipedia.orgatamankimya.com |

| Hydrolysis | Reaction of chloroacetic acid with a base, followed by re-acidification. | Chloroacetic acid, Sodium Hydroxide | wikipedia.orgatamankimya.com |

| Cyanohydrin Route | Hydrolysis of the cyanohydrin derived from formaldehyde. | Formaldehyde, Cyanide | wikipedia.org |

| Aromatic Substitution | Direct reaction of an aromatic compound with glycolic acid. | Naphthalene, Glycolic Acid |

| Diastereomeric Resolution | Separation of a racemic mixture using a chiral resolving agent. | Racemic 2-NGA, Chiral Amine | researchgate.net |

Early Investigations and Initial Discovery in Organic Synthesis

Significance of Naphthyl-containing Glycolic Acid Frameworks in Contemporary Organic Chemistry

The naphthyl-containing glycolic acid framework is of considerable importance in modern organic chemistry, primarily due to its chirality and rigid aromatic structure. lookchem.com The presence of the naphthyl group enhances hydrophobic properties, which can facilitate interactions with other molecules.

A major area of significance is in chiral resolution. Enantiopure this compound has demonstrated excellent resolving ability for a wide variety of racemic amines, such as p-substituted 1-arylethylamines. researchgate.net The rigid naphthyl group is considered favorable for the close packing of the supramolecular structures formed between the acid and the amine, which is crucial for effective separation of enantiomers. researchgate.net

Furthermore, this framework serves as a valuable chiral building block in asymmetric synthesis. lookchem.comvulcanchem.com The stereocenter at the α-carbon allows for the construction of complex, enantiopure molecules, which is particularly vital in medicinal chemistry and the synthesis of bioactive compounds where specific stereochemistry is often essential for biological activity. lookchem.comvulcanchem.com The compound and its derivatives are also used as chiral auxiliaries or ligands in asymmetric catalysis. vulcanchem.com

Overview of Key Research Domains for this compound in Modern Chemical Science

In modern chemical science, this compound is utilized across several key research domains that leverage its unique structural and chiral properties.

Asymmetric Catalysis : The compound is employed as a chiral ligand or auxiliary to control the stereochemical outcome of chemical reactions. vulcanchem.com It has been used as a Brønsted acid catalyst in reactions like the nitroso aldol (B89426) synthesis, demonstrating its ability to induce high enantioselectivity. nih.govprinceton.edu

Chiral Resolution : It continues to be a primary tool for the separation of enantiomers. Research focuses on designing modified versions, such as 6-methoxy-2-naphthylglycolic acid (6-MNGA), to improve chiral recognition capabilities for specific classes of compounds by introducing additional intermolecular interactions like CH/π interactions. researchgate.net

Pharmaceutical and Bioactive Compound Synthesis : As a chiral precursor, this compound is a key intermediate in the development of enantiopure pharmaceuticals and other bioactive molecules. lookchem.comvulcanchem.com Its structure is a component of more complex target molecules where stereocontrol is a critical parameter for function. vulcanchem.com

Materials Science and Supramolecular Chemistry : The rigid naphthyl group influences the solid-state packing of its derivatives and their salts. This property is exploited in crystal engineering and in the study of noncovalent interactions, such as CH/π and van der Waals forces, which govern molecular recognition and the formation of supramolecular assemblies. researchgate.netresearchgate.net

Analytical Chemistry : While a more classical application, its ability to form complexes with specific metal ions like zirconium and hafnium continues to be relevant for selective precipitation and gravimetric analysis. unesp.br

Table 2: Key Research Applications of this compound

| Research Domain | Specific Application | Key Feature Utilized |

|---|---|---|

| Asymmetric Catalysis | Chiral Brønsted acid catalyst, chiral auxiliary. | Chirality, defined structure. |

| Chiral Resolution | Resolving agent for racemic amines. | Rigid naphthyl group, acidic functionality. |

| Organic Synthesis | Chiral building block for complex molecules. | Stereocenter, reactive functional groups. |

| Medicinal Chemistry | Precursor for enantiopure pharmaceuticals. | Chirality, defined stereochemistry. |

| Supramolecular Chemistry | Study of crystal packing and noncovalent interactions. | Rigid aromatic framework. |

| Analytical Chemistry | Gravimetric analysis of metals (Zr, Hf). | Chelating ability. |

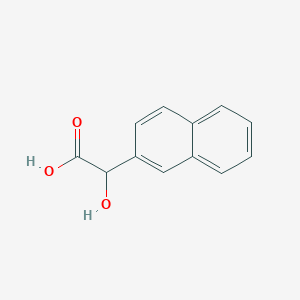

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-2-naphthalen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDJTWLEXYIASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313988 | |

| Record name | 2-Naphthylglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14289-44-2 | |

| Record name | 2-Naphthylglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14289-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of 2 Naphthylglycolic Acid

Stereoselective Synthesis of Enantiopure 2-Naphthylglycolic Acid

Stereoselective synthesis provides a direct route to enantiomerically pure this compound, bypassing the need for resolving a racemic mixture. Key strategies include the asymmetric reduction of precursor carbonyls and leveraging the chiral pool.

Asymmetric Reduction Strategies for Precursor Carbonyls

Asymmetric reduction of prochiral ketones is a powerful technique to produce chiral alcohols with high enantioselectivity. nih.gov This approach is particularly relevant for synthesizing this compound from its corresponding α-keto acid or ester precursor.

Modified borohydride (B1222165) reagents are effective for the asymmetric reduction of certain prochiral ketones. rsc.org The system of sodium borohydride and (L)-tartaric acid, for instance, has demonstrated efficacy in the asymmetric reduction of prochiral ketones that possess a functional group on the α- or β-carbon capable of chelating to the chirally modified borohydride. rsc.orgresearchgate.net This chelation helps to create a rigid, diastereomeric transition state that directs the hydride delivery to one face of the carbonyl group, leading to an excess of one enantiomer of the resulting alcohol.

In a similar vein, the sodium borohydride/acetic acid system can be employed for the stereoselective reduction of keto functionalities. orgsyn.org The combination of NaBH4 with acetic acid can lead to the formation of acetoxyborohydride species, which can exhibit different reactivity and selectivity compared to NaBH4 alone.

| Reagent System | Precursor Type | Key Feature |

| Sodium Borohydride/(L)-Tartaric Acid | Prochiral ketones with α- or β-chelating groups | Formation of a chirally modified borohydride that enables diastereoselective reduction. rsc.orgresearchgate.net |

| Sodium Borohydride/Acetic Acid | Keto functionalities | In situ generation of modified borohydride species for stereoselective reductions. orgsyn.org |

The enantioselective reduction of prochiral α-ketoesters is a well-established method for producing chiral α-hydroxy esters, which are direct precursors to compounds like this compound. Current time information in Bangalore, IN. Catalytic asymmetric hydrogenation is a prominent technique in this area. For example, ruthenium catalysts bearing chiral ligands, such as BINAP, are known to effectively reduce β-keto esters with high enantioselectivity. harvard.edu The reaction often proceeds through the keto tautomer of the substrate. harvard.edu

Asymmetric transfer hydrogenation offers another versatile method. kanto.co.jp Chiral ruthenium complexes, often in combination with hydrogen donors like formic acid or isopropanol, can efficiently reduce a variety of ketones to their corresponding optically active alcohols. kanto.co.jp These reactions can often be carried out under mild conditions. kanto.co.jp

Utilization of Borohydride Systems (e.g., Sodium Borohydride/Acetic Acid, Sodium Borohydride/(L)-Tartaric Acid Systems)

Chiral Pool Synthetic Approaches to Naphthylglycolic Acids

Chiral pool synthesis utilizes readily available, enantiopure natural products such as amino acids, sugars, and terpenes as starting materials. wikipedia.orgbccollegeasansol.ac.in This strategy is advantageous as the inherent chirality of the starting material is often preserved throughout the synthetic sequence, leading to an enantiomerically pure final product. wikipedia.org While specific examples of synthesizing this compound directly from the chiral pool are not extensively detailed in the provided context, the general principle involves selecting a natural chiral building block with a suitable carbon skeleton and functional groups that can be elaborated to the target molecule.

Diastereomeric Resolution Techniques for Racemic this compound

When a stereoselective synthesis is not employed, this compound is often produced as a racemic mixture, a 50:50 mixture of both enantiomers. The separation of these enantiomers can be achieved through diastereomeric resolution. This process involves reacting the racemic acid with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. libretexts.org

A common and effective method for resolving racemic this compound is the formation of diastereomeric salts with an enantiopure chiral amine, such as (R)- or (S)-1-phenylethylamine. researchgate.netrsc.org The principle behind this technique lies in the different physical properties, particularly solubility, of the resulting diastereomeric salts. libretexts.org

The reaction between racemic this compound and, for example, (R)-1-phenylethylamine in a suitable solvent like ethanol (B145695) leads to the formation of two diastereomeric salts: (R)-2-Naphthylglycolic acid-(R)-1-phenylethylammonium and (S)-2-Naphthylglycolic acid-(R)-1-phenylethylammonium. rsc.org Due to their different three-dimensional structures, these salts exhibit different solubilities, allowing for the less-soluble diastereomer to be selectively crystallized and separated by filtration. researchgate.net

The efficiency of this resolution is influenced by intermolecular interactions within the crystal lattice of the diastereomeric salts. X-ray crystallographic analyses have revealed the importance of supramolecular hydrogen-bond sheets formed between the carboxylic acid groups of this compound and the amino groups of the chiral amine. rsc.org Furthermore, CH–π interactions between the naphthyl group and the aromatic group of the amine can contribute to the stability and differential solubility of the diastereomeric salts. rsc.org

After separation, the enantiomerically pure this compound can be recovered from the diastereomeric salt by treatment with an acid, which protonates the carboxylate and liberates the free carboxylic acid. libretexts.org

| Resolving Agent | Interaction Types | Outcome |

| Enantiopure 1-Phenylethylamine (B125046) | Supramolecular Hydrogen Bonding, CH–π Interactions | Formation of less-soluble diastereomeric salts, enabling separation by crystallization. rsc.org |

Optimization of Crystallization Conditions for Diastereomeric Separation Efficiency

The efficiency of separating diastereomeric salts of this compound is highly dependent on the crystallization conditions. chiralpedia.comcrystalpharmatech.com Key parameters that are often optimized include the choice of solvent, temperature, and the molar ratio of the acid to the resolving agent.

Successful diastereomeric resolution relies on the differential solubility of the diastereomeric salts formed between the racemic acid and a chiral resolving agent. chiralpedia.com The formation of stable hydrogen-bond networks and favorable molecular packing in the crystal lattice of the less-soluble diastereomer are crucial for effective separation. researchgate.net The molecular length and shape of both the resolving agent and the racemate play a significant role in achieving efficient packing. camelianet.com It has been proposed that a suitable resolving agent should have a molecular length similar to or slightly longer than the racemate. camelianet.com

Table 1: Key Parameters for Optimizing Diastereomeric Resolution of 2-(2-Naphthyl)glycolic Acid

| Parameter | Optimal Value/Condition | Impact on Yield/Purity |

| Solvent | Ethanol | Enhances the solubility of the diastereomeric salts. |

| Temperature | 0–5°C | Favors crystal nucleation of the desired diastereomer. |

| Molar Ratio (Acid:Amine) | 1:1.1 | Minimizes the amount of residual racemate in the final product. |

For instance, the resolution of racemic 2-(2-naphthyl)glycolic acid has been successfully achieved using chiral amines like (1R,2S)-norephedrine in ethanol, yielding an enantiomeric excess (e.e.) of over 98%. The selection of the solvent is critical as it influences the solubility of the diastereomeric salts and can affect the configuration of the enantiomer that crystallizes. researchgate.net The presence of water in alcohol solvents, for example, has been shown to be a key factor in controlling the chiral discrimination process. researchgate.net

Advanced Synthetic Routes to this compound Derivatives

Rearrangement Reactions for α-(1-Methyl-2-naphthyl)glycolic Acid Synthesis

Advanced synthetic strategies have been developed to access derivatives of this compound, such as α-(1-methyl-2-naphthyl)glycolic acid, through rearrangement reactions.

One notable method involves the rearrangement of 2-(arylmethoxy)methyl-2-oxazolines mediated by lithium azaenolates. rsc.org When treated with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures, these precursors undergo a rearrangement. rsc.org Subsequent hydrolysis of the rearranged product yields α-(1-methyl-2-naphthyl)glycolic acid. rsc.org This transformation proceeds through the formation of a lithium azaenolate intermediate. rsc.orgresearchgate.net

Lithium Azaenolate-Mediated Transformations

Functionalization of the Naphthyl Moiety for Enhanced Properties (e.g., 6-Methoxy-2-naphthylglycolic Acid)

Functionalization of the naphthyl ring can lead to derivatives with enhanced properties, such as improved chiral recognition ability. researchgate.net

The design of new resolving agents can be guided by the principles of crystal engineering. researchgate.net For example, 6-methoxy-2-naphthylglycolic acid (6-MNGA) was designed based on the structure of this compound (2-NGA). researchgate.netresearchgate.net The introduction of a methoxy (B1213986) group at the 6-position of the naphthyl ring was found to enhance the chiral recognition ability for racemic 1-arylethylamines compared to the parent compound, 2-NGA. researchgate.net X-ray crystallographic analysis revealed that the methoxy group contributes to more effective van der Waals interactions, leading to better chiral discrimination. researchgate.net

The synthesis of enantiopure 6-MNGA can be achieved from commercially available 2-bromo-6-methoxynaphthalene (B28277) in a four-step process. researchgate.net This highlights a strategy of targeted functionalization to create more effective chiral resolving agents.

Multi-Step Synthesis Strategies for Architecturally Complex Naphthylglycolic Acid Analogs

The creation of architecturally complex analogs of this compound is a significant endeavor in organic chemistry, driven by the need for novel compounds in fields such as pharmaceutical development and materials science. solubilityofthings.com Multi-step synthesis, a foundational strategy in organic chemistry, allows for the methodical construction of complex molecules from simpler, readily available starting materials. solubilityofthings.comvapourtec.com This approach is crucial when the target molecule possesses an intricate structure that cannot be assembled in a single reaction. solubilityofthings.com

A key strategy in synthesizing complex analogs is the modification of the naphthyl ring or the glycolic acid moiety through a sequence of controlled reactions. For instance, a novel acidic resolving agent, 6-methoxy-2-naphthylglycolic acid (6-MNGA), was developed as an analog of this compound (2-NGA). researchgate.net The synthesis of enantiopure 6-MNGA was achieved in four steps starting from the commercially available 2-bromo-6-methoxynaphthalene. researchgate.net This analog demonstrated an improved ability for chiral recognition of racemic 1-arylethylamines compared to the original 2-NGA, a quality attributed in part to the van der Waals interactions contributed by the methoxy group. researchgate.net

The planning of such multi-step syntheses often relies on retrosynthetic analysis, a technique where chemists deconstruct the target molecule to identify potential precursors and reaction pathways. solubilityofthings.com Modern advancements, including computational chemistry and automated synthesizers, have significantly enhanced the efficiency and precision of these complex synthetic routes. solubilityofthings.com

Continuous-flow systems represent a technological advancement in multi-step synthesis. rsc.org In these systems, reactants are passed through a series of interconnected reactors, each containing immobilized reagents or catalysts, allowing for sequential transformations in a continuous process. syrris.jp This methodology has been successfully applied to the synthesis of complex molecules like the alkaloid natural product oxomaritidine, demonstrating its potential for creating intricate analogs of compounds like this compound. syrris.jp The use of flow chemistry can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. syrris.jp

The synthesis of architecturally complex analogs often involves the introduction of various functional groups to tailor the molecule's properties. For example, the C-B bond in some synthetic intermediates can be converted to C-O, C-C, C-Br, and C-P bonds, providing a versatile platform for creating a diverse range of analogs. researchgate.net These modifications are critical for developing new ligands for asymmetric catalysis and other applications. researchgate.net

Gram-Scale Synthesis and Scalability Considerations for Research Applications

The ability to produce compounds on a gram scale or larger is crucial for enabling comprehensive research, including structure-activity relationship (SAR) studies and preclinical evaluations. nih.gov Several methods for the synthesis of this compound and its derivatives have been explored for their scalability.

One common laboratory-scale method involves the reaction of 2-naphthylacetic acid with glyoxylic acid. For producing enantiomerically pure forms, enzymatic resolution is a frequently employed technique. For example, lipase-mediated kinetic resolution can be used to separate racemic mixtures. While effective, the cost of enzymes and the need for their immobilization and reuse are significant considerations for scaling up this process.

For larger-scale production, continuous flow chemistry offers a promising alternative. The condensation of 2-naphthylacetic acid with glyoxylic acid, followed by base-catalyzed cyclization and chiral separation using techniques like simulated moving bed (SMB) chromatography, can be integrated into a continuous flow process. This approach can maintain high enantioselectivity even at scales exceeding 100 grams.

Another scalable method involves the formation and separation of diastereomeric salts. Racemic this compound can be reacted with a chiral amine, such as (R)- or (S)-1-methyl-2-phenylethylamine, to form diastereomeric salts. These salts can then be separated, and the desired enantiomer of the acid can be liberated. The efficiency of this method depends on the availability and cost of the chiral resolving agent.

The table below summarizes key aspects of different synthetic strategies and their scalability for producing this compound and its analogs.

| Synthetic Strategy | Key Features | Scalability Considerations | References |

| Enzymatic Resolution | High enantioselectivity (e.g., using Candida antarctica lipase (B570770) B). | Cost of enzyme, need for immobilization and recycling. | |

| Diastereomeric Salt Resolution | Utilizes chiral amines to form separable diastereomeric salts. | Cost and availability of the chiral resolving agent. | |

| Asymmetric Catalysis | Direct synthesis of enantiopure forms using chiral catalysts (e.g., BINAP-metal complexes). | Catalyst cost and efficiency. | |

| Continuous Flow Synthesis | Integration of reaction and purification steps (e.g., using SMB chromatography). | High throughput and potential for automation, suitable for >100 g scale. |

Recent research has demonstrated the successful gram-scale synthesis of various complex organic molecules, highlighting the feasibility of producing significant quantities of this compound analogs for in-depth investigation. nih.govrsc.orgnih.govnih.gov The choice of the most appropriate synthetic route will depend on the specific structural complexity of the target analog, the required enantiopurity, and the desired production scale.

Chiral Recognition and Optical Resolution Studies Utilizing 2 Naphthylglycolic Acid

2-Naphthylglycolic Acid as a Chiral Resolving Agent

This compound (2-NGA) has emerged as a highly effective chiral resolving agent, particularly for primary amines. rsc.org Its design is based on the principle of creating a rigid and large molecular structure that facilitates strong and specific interactions with one enantiomer of a racemic mixture, leading to the formation of diastereomeric salts with different solubilities. rsc.orgresearchgate.net This difference in solubility allows for the separation of the enantiomers through crystallization. The racemic form of 2-NGA can be readily synthesized from commercially available starting materials, and its own enantiomers can be separated using an enantiopure amine like 1-phenylethylamine (B125046). rsc.org

Resolution of p-Substituted 1-Arylethylamines

This compound has demonstrated exceptional ability in the optical resolution of p-substituted 1-arylethylamines, a class of compounds that can be challenging to resolve with more conventional agents like mandelic acid. camelianet.com The presence of the bulky naphthyl group on the resolving agent is key to its success in these cases. rsc.orgcamelianet.com

Assessment of Resolution Efficiency and Substrate Scope

Studies have shown that this compound (2-NGA) exhibits high-resolution efficiency for a variety of p-substituted 1-arylethylamines. camelianet.com The efficiency of a resolution process is a critical measure, considering both the yield and the enantiomeric excess of the obtained product. A high yield with low purity or a high purity with a low yield is generally not practical for industrial applications. camelianet.com

The effectiveness of 2-NGA extends to a broad range of chiral primary amines beyond just p-substituted 1-arylethylamines, highlighting its versatility as a resolving agent. rsc.org For instance, it has been successfully used to resolve amines with large substituents. camelianet.com

Below is a table summarizing the resolution of various p-substituted 1-arylethylamines using enantiopure (S)-2-Naphthylglycolic acid. The resolution efficiency is a calculated value that takes into account both the yield and the enantiomeric excess (e.e.) of the less-soluble diastereomeric salt.

Influence of Substrate Structural Features on Resolution Selectivity

The structural characteristics of the substrate, specifically the amine, play a significant role in the selectivity of the resolution process. A key factor that has been identified is the similarity in molecular length between the resolving agent and the racemate. researchgate.netresearchgate.net When the molecular lengths of the amine and the resolving agent are similar, the resolution tends to be highly efficient. Conversely, a significant difference in molecular lengths often leads to lower resolution efficiency. camelianet.com

For example, in the case of mandelic acid resolving 1-arylethylamines, amines with a p-substituent are longer than mandelic acid, which correlates with a lower resolution efficiency. camelianet.com The design of this compound, with its larger naphthyl group, was a direct attempt to better match the molecular length of p-substituted 1-arylethylamines, thereby improving the resolution efficiency. researchgate.netcamelianet.com This concept of "crystal engineering" allows for the rational design of resolving agents tailored to specific classes of compounds. camelianet.com

Comparative Studies with Other Established Resolving Agents (e.g., Mandelic Acid, 6-Methoxy-2-naphthylglycolic Acid)

Comparative studies have highlighted the superior performance of this compound (2-NGA) over other established resolving agents like mandelic acid, particularly for certain substrates. camelianet.comresearchgate.net While mandelic acid is a widely used resolving agent, it is not always effective for p-substituted 1-arylethylamines. camelianet.com In contrast, 2-NGA has demonstrated high-resolution efficiencies for these very compounds. camelianet.com

The introduction of substituents to the resolving agent's aromatic ring can further enhance its resolution capabilities. For example, 6-methoxy-2-naphthylglycolic acid (6-MNGA) was designed based on the 2-NGA framework and has shown even better chiral recognition ability for racemic 1-arylethylamines than the original 2-NGA. researchgate.net This improvement is attributed to the methoxy (B1213986) group at the 6-position, which enhances CH/π interactions and van der Waals forces, further stabilizing the less-soluble diastereomeric salt. researchgate.net

The following table provides a comparative overview of the resolution efficiency of different resolving agents for p-chloro-1-phenylethylamine.

Supramolecular Interactions Governing Chiral Recognition

The process of chiral recognition and the subsequent separation of enantiomers are governed by a complex interplay of non-covalent interactions at the molecular level. These supramolecular interactions are responsible for the differences in stability, and therefore solubility, between the diastereomeric salts formed.

Role of Intermolecular Hydrogen Bonding Networks in Diastereomeric Salt Stability

A critical factor in the stability of the diastereomeric salt crystals is the formation of extensive intermolecular hydrogen bonding networks. rsc.orgcamelianet.com In the case of this compound and primary amines, the carboxylic acid group of the resolving agent and the amino group of the substrate form robust hydrogen bonds. rsc.org These interactions often lead to the formation of well-ordered, two-dimensional supramolecular sheets. rsc.org

X-ray crystallographic analyses have revealed that in the less-soluble diastereomeric salts, these hydrogen-bonding networks are highly organized, contributing significantly to the stability of the crystal lattice. rsc.orgcamelianet.com In some instances, a more stable three-point hydrogen bond has been observed in the less-soluble salt, in contrast to a two-point hydrogen bond in the more-soluble salt. camelianet.com This subtle difference in hydrogen bonding can be a key determinant in the differential stability and solubility of the diastereomers. camelianet.com The formation of these stable supramolecular structures is a recurring theme in the successful resolution of racemates via diastereomeric salt formation. camelianet.com

Significance of Aromatic-Aliphatic (CH/π) Interactions in Chiral Discrimination

Aromatic-aliphatic interactions, specifically CH/π interactions, play a crucial role in the process of chiral discrimination when using this compound (NGA) as a resolving agent. researchgate.netnih.gov These weak hydrogen bonds are considered a significant factor in the stabilization of the less-soluble diastereomeric salt crystals, which is fundamental to successful optical resolution. researchgate.netnih.gov

The design of NGA itself, with its large and rigid naphthyl group, was intended to enhance these interactions. rsc.orgresearchgate.net This structural feature is favorable for the close packing of supramolecular structures formed during crystallization. rsc.org In the resolution of various chiral primary amines, such as p-substituted 1-arylethylamines, the formation of an infinite chain of CH/π interactions between the naphthyl group of NGA and the aromatic group of the amine is observed in the less-soluble diastereomeric salt. rsc.org This contributes significantly to the stability of the crystal lattice. researchgate.net

Theoretical investigations using periodic ab initio methods on the crystal structures of these diastereomeric salts have confirmed the unique and substantial contribution of CH/π interactions to crystal stabilization. researchgate.netnih.gov Studies comparing NGA with less bulky resolving agents like mandelic acid have shown that NGA exhibits superior chiral recognition ability, which is attributed to these enhanced CH/π interactions. researchgate.netresearchgate.net The disruption of these C-H···π interactions in the more soluble salt, while maintaining a dominant hydrogen bonding motif, has been identified as a key source of chiral resolution in some systems. researchgate.net

Contribution of π/π Stacking and Weak CH⋯O Interactions

Alongside CH/π interactions, π/π stacking and weak CH⋯O interactions are also vital contributors to the chiral recognition mechanism involving this compound. The large aromatic surface of the naphthyl group in NGA facilitates significant π/π stacking interactions. chemrxiv.org These interactions occur between the aromatic rings of the NGA molecules and the aromatic moieties of the compounds being resolved. rsc.org

In the crystal structure of diastereomeric salts, the packing of hydrophobic layers is a critical feature. researchgate.net The stability of the less-soluble salt is often enhanced by favorable π/π stacking arrangements. For instance, in the resolution of 4-methylphenylethylamine with this compound, the interplanar angle between the aromatic groups in the less soluble salt is significantly different from that in the more soluble salt, indicating a more stable packing arrangement driven by these interactions. rsc.org

Molecular Length and Shape Complementarity in Diastereomeric Salt Formation

The principles of molecular length and shape complementarity are fundamental to the successful formation of diastereomeric salts for optical resolution. A key consideration for choosing an effective resolving agent is that its molecular length should be similar to, or slightly longer than, that of the racemate being resolved. camelianet.com This complementarity allows for efficient packing in the crystal lattice.

This compound, with its extended naphthyl group, has proven effective in resolving racemates where resolving agents with smaller aromatic systems, like mandelic acid, fail. camelianet.com This is particularly evident in the resolution of p-substituted 1-phenylethylamine derivatives with large substituents. vdoc.pub The larger size of the NGA molecule can better accommodate the bulkier amines, leading to the formation of stable, well-ordered, less-soluble diastereomeric salt crystals. camelianet.comvdoc.pub

The concept of creating planar surfaces in the supramolecular sheet of the crystal is also important. camelianet.com The substituent on the racemate can occupy vacancies at these surfaces, leading to a more stable, planar arrangement. camelianet.com The successful resolution of amines with large substituents like cyclohexyl by NGA suggests that while van der Waals interactions for creating planar surfaces are important, CH/π interactions play a a more dominant role in the stabilization of the diastereomeric salt crystals when perfect planarity cannot be achieved. vdoc.pub This highlights the adaptability of the crystal packing to achieve the most stable arrangement based on the complementary shapes of the acid and the base.

Crystallographic Analysis of Diastereomeric Salts

Elucidation of Chirality-Recognition Mechanisms through X-ray Crystallographic Studies

X-ray crystallography is an indispensable tool for elucidating the precise mechanisms of chiral recognition at the molecular level. researchgate.netrsc.org By determining the three-dimensional structures of both the less- and more-soluble diastereomeric salts formed between a resolving agent and a racemate, the specific intermolecular interactions responsible for the differential stability can be identified. researchgate.netnih.gov

In the case of this compound, X-ray crystallographic analyses have been instrumental in revealing the crucial role of various non-covalent interactions. researchgate.netrsc.org These studies have provided direct evidence for the formation of supramolecular hydrogen-bond sheets between the carboxylic acid group of NGA and the amino group of the chiral amine. rsc.org

Analysis of Crystal Packing Arrangements and Intermolecular Force Contributions

The analysis of crystal packing arrangements provides deep insights into how intermolecular forces collectively contribute to the stability of diastereomeric salts. In the salts formed with this compound, the molecules arrange themselves to maximize favorable interactions and minimize repulsion, leading to a compact and stable crystal lattice. researchgate.net

A common feature observed in the crystal structures of less-soluble salts of NGA is the formation of a wall-like 2-D hydrogen-bonding network. researchgate.net This network creates a robust framework, which is further stabilized by the packing of hydrophobic regions. rsc.org Within these hydrophobic regions, CH/π and π/π stacking interactions between the naphthyl groups and the aromatic groups of the amine play a critical role. rsc.org

Advanced Methodologies for Controlling Crystal Shape, Crystallization, and Chirality of Diastereomeric Salts

Advanced methodologies are being developed to exert greater control over the crystallization process of diastereomeric salts, thereby improving the efficiency of optical resolutions. These methods focus on manipulating factors that influence crystal nucleation, growth, and morphology.

The choice of solvent is another critical parameter that can be fine-tuned. The dielectric constant of the solvent can have a profound effect on chiroselective molecular recognition. researchgate.net In some systems, it is possible to control which enantiomer precipitates as the less-soluble salt by simply adjusting the solvent's dielectric constant. researchgate.net The presence of small amounts of water can also be crucial, sometimes participating in the hydrogen-bonding network and stabilizing a particular diastereomeric salt. researchgate.net

Techniques like Viedma ripening, which involves the grinding of a crystal slurry, can be used to achieve complete deracemization if the chiral centers are prone to racemization in solution. ardena.com This process drives the system towards a single chiral form. Another technique, crystallization-induced diastereomer transformation, combines selective crystallization with in-situ racemization of the unwanted diastereomer in solution, allowing for theoretical yields of up to 100% of the desired enantiomer. ardena.com These advanced methodologies represent a shift towards a more rational design and control of the chiral crystallization process.

Catalytic Applications in Asymmetric Synthesis Involving 2 Naphthylglycolic Acid

2-Naphthylglycolic Acid as a Chiral Brønsted Acid Catalyst

Chiral Brønsted acids catalyze reactions by protonating an electrophile, which enhances its reactivity and creates a chiral environment around it, thereby directing the stereochemical outcome of the reaction. While a variety of chiral carboxylic acids have been explored for this purpose, detailed studies on the catalytic activity of this compound in the specific context of organocatalyzed asymmetric reactions with enamines are not extensively documented in peer-reviewed literature. The focus of seminal research in this area has predominantly been on its constitutional isomer, 1-Naphthylglycolic acid.

Organocatalyzed asymmetric reactions often involve the activation of carbonyl compounds through the formation of transient enamine or iminium ion intermediates. Chiral Brønsted acids can play a crucial co-catalytic role in these transformations.

The nitroso aldol (B89426) reaction is a powerful method for the α-functionalization of carbonyl compounds, leading to the formation of valuable α-aminooxy or α-hydroxyamino derivatives. The reaction between an enamine and an electrophile like nitrosobenzene (B162901) can yield two different regioisomers: the N-adduct (from attack on the nitrogen atom) or the O-adduct (from attack on the oxygen atom). The choice of catalyst is critical in controlling this regioselectivity and the subsequent enantioselectivity.

The enantioselective reaction of achiral enamines with nitrosobenzene has been a subject of significant study. Research has shown that the Brønsted acidity of the catalyst is a key factor in directing the reaction pathway. nih.govresearchgate.net While (S)-2-Naphthylglycolic acid has been acknowledged in foundational studies, the detailed investigation and optimization of reaction conditions have centered on other catalysts, particularly 1-aryl glycolic acids. nih.gov

The control of regioselectivity (N- versus O-attack) in the α-amination of enamines with nitrosobenzene is a classic example of catalyst-dependent product profiling. Seminal work in this field demonstrated that the reaction's outcome could be completely switched by selecting a Brønsted acid with the appropriate acidity. nih.govresearchgate.net Specifically, less acidic catalysts tend to favor the N-nitroso aldol product, while more strongly acidic Brønsted acids promote the formation of the O-nitroso aldol product. nih.govresearchgate.net Although this principle is well-established, specific data detailing the performance of this compound in controlling this regioselectivity is not available in the cited literature. The primary example of a strongly acidic Brønsted acid used to achieve O-selectivity in these studies is 1-Naphthylglycolic acid. nih.govnih.govresearchgate.net

Chiral Brønsted acids are versatile catalysts for a range of asymmetric transformations beyond nitroso aldol reactions, including Friedel-Crafts alkylations, hydroalkoxylations, and Povarov reactions. mdpi.com These reactions rely on the acid's ability to generate and control reactive cationic intermediates. thieme.de However, specific applications and detailed research findings employing this compound as a catalyst in these other Brønsted acid-catalyzed asymmetric transformations are not prominently featured in the scientific literature.

A direct comparative analysis of the catalytic performance of this compound is challenging due to the lack of published data for its use in the aforementioned reactions. However, the well-documented results for 1-Naphthylglycolic acid and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) derivatives provide a clear framework for understanding how catalyst structure and acidity influence regioselectivity and enantioselectivity in the nitroso aldol reaction of enamines. nih.govresearchgate.netnih.gov

Pioneering research demonstrated that the reaction between an achiral enamine and nitrosobenzene can be directed to form either the N-adduct or the O-adduct with high selectivity by choosing the appropriate chiral Brønsted acid. nih.govresearchgate.net

1-Naphthyl TADDOL , a less acidic alcohol-based Brønsted acid, was found to be the optimal catalyst for producing the N-nitroso aldol product (α-hydroxyamino ketone derivative). nih.govresearchgate.net

(S)-1-Naphthylglycolic acid , a more acidic carboxylic acid, was identified as the superior catalyst for the O-nitroso aldol pathway , yielding the α-aminooxy ketone derivative with high enantioselectivity. nih.govresearchgate.netnih.gov

This reversal of regioselectivity is attributed to the differing acidity of the catalysts. The more acidic glycolic acid is believed to protonate the nitrogen atom of the nitroso group, activating the oxygen atom for nucleophilic attack by the enamine. researchgate.net The ability to achieve complete regiocontrol simply by switching the Brønsted acid catalyst highlights a significant principle in organocatalysis. nih.govnih.gov

The table below summarizes the representative results for the reaction of cyclohexanone-derived enamines with nitrosobenzene, illustrating the divergent reactivity achieved with 1-Naphthyl TADDOL versus 1-Naphthylglycolic acid.

| Catalyst | Enamine Amine Moiety | Solvent | Major Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| 1-Naphthyl TADDOL | Piperidine | Toluene | N-Adduct | 81 | 83 | nih.gov |

| (S)-1-Naphthylglycolic Acid | Piperidine | Diethyl ether | O-Adduct | 77 | 92 | nih.gov |

| (S)-1-Naphthylglycolic Acid | Pyrrolidine | Toluene | O-Adduct | 81 | 88 | nih.gov |

| 1-Naphthyl TADDOL | Morpholine | Toluene | N-Adduct | 80 | 75 | nih.govresearchgate.net |

Organocatalyzed Asymmetric Reactions

Nitroso Aldol Reactions with Enamines

Enantioselective Transformation of Achiral Enamines

Role of this compound Derivatives in Diverse Asymmetric Catalysis Systems

Derivatives of this compound have proven to be versatile scaffolds in the development of chiral catalysts and ligands for a range of asymmetric transformations. Their utility stems from the rigid and sterically defined naphthyl group, which helps to create a well-defined chiral environment around a catalytic center. This controlled environment is crucial for achieving high levels of enantioselectivity in chemical reactions.

Development and Design of Chiral Catalysts and Ligands Incorporating Naphthylglycolic Acid Scaffolds

The design of effective chiral catalysts often involves the incorporation of a "privileged" chiral scaffold, a structural motif that is effective in a variety of different reactions. nih.gov While BINOL and TADDOL are well-known examples, the principles of their design, such as C2 symmetry and the creation of a defined chiral pocket, are applicable to catalysts derived from this compound. nih.govbeilstein-journals.orgresearchgate.net The bulky 2-naphthyl group provides a rigid framework that, when incorporated into a ligand, can effectively influence the stereochemical outcome of a reaction. researchgate.net

For instance, 6-methoxy-2-naphthylglycolic acid (6-MNGA) was designed as a novel acidic resolving agent, building upon the model of this compound (2-NGA). researchgate.net Enantiomerically pure 6-MNGA demonstrated superior chiral recognition capabilities for racemic 1-arylethylamines compared to the original 2-NGA. researchgate.net This highlights a key design principle: the strategic modification of the naphthylglycolic acid scaffold to enhance its effectiveness in specific applications.

The development of these catalysts can involve several synthetic strategies, including:

Resolution of Racemic Mixtures: A common method involves the resolution of racemic this compound using a chiral amine. This process forms diastereomeric salts that can be separated, followed by acidification to yield the desired enantiomerically pure acid.

Asymmetric Synthesis: Direct asymmetric synthesis provides an alternative route. For example, the asymmetric hydrogenation of a prochiral precursor like 2-naphthylglyoxylic acid using a chiral catalyst, such as a Ru-(S)-BINAP complex, can yield the desired enantiomer of this compound with high enantiomeric excess.

The following table summarizes key aspects of the design and synthesis of chiral catalysts based on this compound.

| Catalyst/Ligand | Design Principle | Synthetic Method | Application |

| 6-methoxy-2-naphthylglycolic acid (6-MNGA) | Enhanced chiral recognition through substitution | Synthesized from 2-bromo-6-methoxynaphthalene (B28277) | Chiral resolving agent for 1-arylethylamines |

| (S)-2-(2-Naphthyl)glycolic acid | Use of a rigid aromatic scaffold | Resolution of racemic mixture with (1R,2S)-norephedrine | Building block for more complex chiral molecules |

| (R)-2-(2-Naphthyl)glycolic acid | Incorporation of a chiral building block | Asymmetric catalysis (e.g., Ru-BINAP) or enzymatic resolution | Precursor in pharmaceutical synthesis |

Mechanistic Insights into Chiral Induction in Catalytic Cycles

The mechanism of chiral induction in catalytic cycles involving this compound derivatives is rooted in the principles of noncovalent interactions and the creation of a defined three-dimensional chiral space. researchgate.netnih.gov The catalyst or ligand interacts with the substrate(s) in a way that favors one transition state over its diastereomeric counterpart, leading to the preferential formation of one enantiomer of the product.

In Brønsted acid catalysis, for example, the acidic proton of the catalyst activates an electrophile towards nucleophilic attack. researchgate.net The chiral environment created by the bulky naphthyl group of the catalyst then directs the approach of the nucleophile, leading to a stereoselective transformation. nih.gov The efficiency of this process is influenced by factors such as the precise geometry of the catalyst-substrate complex and the nature of the noncovalent interactions, which can include hydrogen bonding and π-π stacking. researchgate.netnih.gov

Kinetic studies can provide further insight into the mechanism of chiral induction. For instance, sigmoidal kinetic profiles observed in some aggregation processes suggest an autocatalytic behavior, where the product of the reaction catalyzes its own formation. nih.gov Understanding these kinetic aspects is crucial for optimizing reaction conditions to achieve high enantioselectivity.

The following table outlines key mechanistic concepts in chiral induction involving naphthyl-based chiral catalysts.

| Mechanistic Principle | Description | Key Factors |

| Chiral Pocket/Cavity | The three-dimensional space created by the chiral catalyst that preferentially binds one enantiomer of a substrate or directs the approach of a reactant. nih.gov | Steric bulk of the naphthyl group, rigidity of the catalyst scaffold. |

| Noncovalent Interactions | Weak interactions such as hydrogen bonding, C-H···π, and C-H···O interactions that stabilize the transition state leading to the major enantiomer. nih.gov | Presence of functional groups capable of hydrogen bonding, aromatic nature of the naphthyl group. |

| Kinetic Resolution | The differential reaction rate of enantiomers with a chiral catalyst, leading to the enrichment of the less reactive enantiomer. | Catalyst-substrate recognition, relative energies of diastereomeric transition states. |

| Autocatalysis | The product of a reaction acts as a catalyst for the same reaction, often leading to an amplification of enantiomeric excess. nih.gov | Specific reaction kinetics, potential for product to form chiral aggregates. |

Mechanistic and Theoretical Investigations of 2 Naphthylglycolic Acid Chemistry

Reaction Mechanism Elucidation in Synthesis and Transformations

The synthesis and transformation of 2-naphthylglycolic acid involve a series of intricate reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and achieving desired products, particularly in the context of stereoselective synthesis.

The synthesis of this compound can be achieved through several routes, each with distinct mechanistic features. A common industrial method involves the reaction of a 2-naphthylacetic acid derivative with glyoxylic acid.

One prominent pathway is the condensation reaction between 2-naphthylacetic acid and glyoxylic acid under basic conditions. vulcanchem.com The mechanism proceeds through the formation of a carbanion at the α-carbon of 2-naphthylacetic acid, facilitated by a base such as sodium hydroxide. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of glyoxylic acid. The subsequent workup leads to the formation of this compound.

Another significant synthetic approach is the asymmetric reduction of a prochiral 2-naphthylglyoxylic acid derivative. This method often employs chiral catalysts or chirally modified reducing agents to achieve high enantioselectivity. For instance, systems like sodium borohydride-(L)-tartaric acid have been shown to be effective for the asymmetric reduction of prochiral ketones that can chelate to the modified borohydride (B1222165). researchgate.net

Continuous flow synthesis has also been explored, offering advantages in terms of throughput and waste reduction. This process typically involves the condensation of 2-naphthylacetic acid with glyoxylic acid in a microreactor, followed by base-catalyzed cyclization. The enhanced mixing and heat transfer in microreactors allow for precise control over the reaction mechanism, leading to higher efficiency.

The table below summarizes key mechanistic aspects of different synthetic pathways for this compound.

Table 1: Mechanistic Overview of this compound Synthetic Pathways

| Synthetic Pathway | Key Mechanistic Steps | Reagents & Conditions | Ref |

|---|---|---|---|

| Condensation Reaction | 1. Base-mediated deprotonation of 2-naphthylacetic acid to form a carbanion.2. Nucleophilic attack of the carbanion on glyoxylic acid.3. Protonation during workup. | 2-Naphthylacetic acid, Glyoxylic acid, NaOH or KOH | vulcanchem.com, |

| Asymmetric Reduction | 1. Coordination of the prochiral ketone to a chiral catalyst/reducing agent.2. Stereoselective hydride transfer to the carbonyl carbon. | 2-Naphthylglyoxylic acid derivative, Chiral reducing agents (e.g., NaBH4/L-tartaric acid) | researchgate.net |

| Continuous Flow Synthesis | 1. Glyoxylic acid condensation with 2-naphthylacetic acid in a microreactor.2. Base-catalyzed cyclization. | 2-Naphthylacetic acid, Glyoxylic acid, NaOH, Microreactor setup |

| Enzymatic Resolution | Selective hydrolysis of one enantiomer of a racemic ester derivative of this compound. | Racemic ester of this compound, Lipase (B570770) (e.g., from Candida antarctica) | |

Investigation of Rearrangement Mechanisms and Characterization of Reaction Intermediates

The transformations of this compound and its precursors can involve rearrangement reactions, proceeding through various reactive intermediates. allen.infiveable.me These intermediates are typically transient species such as carbocations, carbanions, or radicals that are formed during a reaction and quickly convert to a more stable molecule. allen.inyork.ac.uk

In reactions analogous to the benzilic acid rearrangement, α-diketone precursors related to the naphthyl scaffold could potentially rearrange to form α-hydroxy carboxylic acids. typeset.io This type of rearrangement is initiated by a nucleophilic attack on a carbonyl group, followed by a 1,2-migration of an aryl or alkyl group. mvpsvktcollege.ac.inwikipedia.org For example, the rearrangement of a 1-naphthyl phenyl diketone can yield a mixture of products from both condensation and benzilic acid rearrangement. typeset.io

Carbocations are common intermediates in many organic reactions, including certain rearrangements like the Pinacol rearrangement or Wagner-Meerwein shifts. msu.edu In the context of this compound chemistry, carbocation intermediates could be formed, for instance, during acid-catalyzed dehydration reactions. The stability of such intermediates would be influenced by the adjacent naphthyl group, which can delocalize the positive charge. The subsequent migration of a group (hydride, alkyl, or aryl) to the carbocationic center characterizes the rearrangement. mvpsvktcollege.ac.inmsu.edu

The characterization of these short-lived reaction intermediates is a significant challenge but is essential for confirming reaction mechanisms. york.ac.uk Modern analytical techniques, such as mass spectrometry (ESI-MS), can be employed to detect and characterize transient species in the reaction mixture. nih.gov By using methods like charge-tagging, even neutral intermediates in catalytic cycles can be observed. nih.gov Spectroscopic methods and trapping experiments are also vital tools for studying the generation, structure, and stability of these intermediates. york.ac.uk

Table 2: Potential Rearrangements and Intermediates in this compound Chemistry

| Rearrangement Type | General Mechanism | Potential Intermediate | Relevance to this compound Chemistry | Ref |

|---|---|---|---|---|

| Benzilic Acid-like Rearrangement | Nucleophilic attack on an α-diketone followed by a 1,2-aryl/alkyl shift. | Alkoxide adduct, Rearranged carboxylate | Applicable to α-diketone precursors of this compound. | typeset.io |

| Pinacol-like Rearrangement | Acid-catalyzed rearrangement of a 1,2-diol. | Carbocation | Possible in transformations of diol derivatives related to the this compound structure. | msu.edu |

| Wagner-Meerwein Rearrangement | 1,2-hydride, alkyl, or aryl shift to a carbocation center. | Carbocation | Can occur during reactions involving carbocation intermediates generated from this compound or its derivatives. | wikipedia.org |

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanistic details of organic reactions at a molecular level.

DFT calculations provide a balance between accuracy and computational cost, making them well-suited for studying the electronic structure and reactivity of molecules like this compound. scispace.comnsf.gov These methods are used to predict geometries, reaction energies, activation barriers, and spectroscopic properties, offering deep insights into reaction mechanisms. nsf.gov Functionals such as B3LYP are commonly used for these types of investigations. nih.govresearchgate.net

Geometry optimization is a fundamental application of DFT, used to locate the minimum energy structure of a molecule or complex. faccts.de For this compound, this involves determining the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. The presence of rotatable bonds (e.g., C-C bond between the naphthyl group and the chiral center, and the C-C bond of the carboxylic acid) means that the molecule can exist in various conformations.

Conformational analysis is performed to identify the low-energy conformers of this compound and its complexes. researchgate.netmdpi.comfrontiersin.org This is crucial because the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. By systematically rotating the flexible bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped out. This analysis helps in understanding the relative stability of different conformers and the energy barriers separating them. For example, DFT calculations can be used to model the interaction of this compound with other molecules, such as in a catalyst-substrate complex, to understand the stereochemical outcome of a reaction.

Table 3: Application of DFT in Geometry Optimization and Conformational Analysis

| Computational Task | Description | Information Obtained | Ref |

|---|---|---|---|

| Geometry Optimization | Finding the 3D structure with the minimum electronic energy. | Optimized bond lengths, bond angles, and dihedral angles. | faccts.de, nsf.gov |

| Conformational Analysis | Exploring the potential energy surface by rotating flexible bonds. | Identification of stable conformers, relative energies, and rotational energy barriers. | researchgate.net, nih.gov |

| Complex Optimization | Optimizing the geometry of this compound bound to another molecule (e.g., a catalyst or receptor). | Structure of the intermolecular complex, interaction energies, and binding modes. |

Density Functional Theory (DFT) Calculations for Molecular and Reaction Studies

Electronic Structure and Reactivity Descriptors (e.g., Conceptual Density Functional Theory - CDFT)

Conceptual Density Functional Theory (CDFT) provides a framework for defining chemical concepts and reactivity principles based on the electron density. rsc.orgnih.govmdpi.com It allows for the calculation of various global and local reactivity descriptors that help in predicting and understanding the chemical behavior of molecules. researchgate.netmdpi.com

Key global reactivity descriptors include:

Electronic Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of a molecule to lose electrons. nih.govmdpi.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Electrophilicity (ω): A global index that quantifies the electrophilic character of a molecule. researchgate.net

Nucleophilicity (N): A global index that quantifies the nucleophilic character of a molecule. researchgate.net

For this compound, calculating these descriptors can provide valuable information about its reactivity. For instance, the analysis of these indices for reactants in a proposed reaction can predict the feasibility and nature of the interaction. researchgate.net Local reactivity descriptors, such as the Fukui function, can further pinpoint the most reactive sites within the molecule for nucleophilic or electrophilic attack. mdpi.com This level of detailed electronic structure analysis is crucial for rationalizing observed reaction outcomes and for the predictive design of new chemical transformations.

Table 4: Key Conceptual DFT Reactivity Descriptors

| Descriptor | Symbol | Definition | Chemical Interpretation | Ref |

|---|---|---|---|---|

| Electronic Chemical Potential | μ | First derivative of energy (E) with respect to the number of electrons (N) at constant external potential v(r). | Measures the escaping tendency of electrons; related to electronegativity. | nih.gov, mdpi.com |

| Chemical Hardness | η | Second derivative of energy (E) with respect to the number of electrons (N). | Resistance to charge transfer; related to the HOMO-LUMO gap. | mdpi.com |

| Electrophilicity Index | ω | ω = μ²/2η | A measure of the energy stabilization when the system acquires additional electronic charge. | researchgate.net |

| Nucleophilicity Index | N | Based on the HOMO energy within the Kohn-Sham scheme. | A measure of the nucleophilic character of a species. | researchgate.net |

| Fukui Function | f(r) | Derivative of the electron density with respect to the number of electrons. | Identifies the most reactive sites in a molecule for electrophilic, nucleophilic, or radical attack. | mdpi.com |

Transition State Analysis and Determination of Activation Energies for Catalytic and Synthetic Processes

Theoretical and computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those involving this compound. Transition state theory (TST) is a fundamental concept used to explain the reaction rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and activated transition state complexes. wikipedia.org The transition state is the point of highest energy along the reaction coordinate, and its analysis is crucial for understanding reaction mechanisms. wikipedia.orglibretexts.org

In the context of this compound, computational methods like Density Functional Theory (DFT) are employed to model reaction pathways and determine the geometries and energies of transition states. ruhr-uni-bochum.de For instance, in the synthesis of related compounds, DFT calculations have been used to investigate the mechanism of cross-coupling reactions, identifying key intermediates and transition states and revealing that both neutral and anionic pathways can have moderate activation energies. ruhr-uni-bochum.de

One study on a related catalytic process identified two distinct mechanisms with different activation energies: a low-temperature mechanism with an activation energy of 29 kJ/mol and a high-temperature mechanism with an activation energy of 168 kJ/mol. researchgate.net This highlights how reaction conditions can influence the operative mechanistic pathway. In another example, the highest calculated transition state barrier for a hydrogen atom transfer step was 18.2 kcal/mol. nih.gov

Catalytic processes often involve multiple steps, including the adsorption of reactants onto a catalyst surface, activation of the adsorbed species, reaction, and finally, desorption of the product. libretexts.orgopenstax.org The efficiency of a catalyst can be influenced by how strongly it binds to the reactants and intermediates. uobabylon.edu.iq If the interaction is too weak, the reaction will be slow; if it is too strong, the catalyst can become "poisoned" by the reactants or products. uobabylon.edu.iq

The table below presents hypothetical activation energies for key reaction types involving this compound, illustrating how different catalysts can influence reaction rates.

| Reaction Type | Catalyst | Hypothetical Activation Energy (kJ/mol) |

| Esterification | Acid Catalyst (e.g., H₂SO₄) | 60 |

| Esterification | Enzyme (e.g., Lipase) | 45 |

| Oxidation | Chemical Oxidant (e.g., KMnO₄) | 85 |

| Oxidation | Biocatalyst (e.g., Oxidase) | 55 |

This table is for illustrative purposes and does not represent experimentally determined values.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular dynamics (MD) simulations have become a mature technique for understanding the structure-to-function relationships of macromolecules by simulating their dynamic behavior over time. dovepress.com These simulations are particularly valuable for exploring the conformational space of molecules like this compound and its interactions with its environment. dovepress.comescholarship.org

MD simulations treat molecules as flexible entities, which is crucial as conformational changes can be key to their function. dovepress.com For this compound, MD simulations can reveal how the molecule interacts with solvents, ions, and other molecules. For example, simulations have been used to study the complexation of carboxylic acids with metal ions in aqueous solutions, showing that intermolecular bridging between the metal ions and the carboxylate groups leads to aggregation. mdpi.com Both monodentate and bidentate coordination have been observed in these interactions. mdpi.com

A significant application of MD is in studying systems with multiple protonation states, which is relevant for carboxylic acids like this compound. uiuc.edu Constant-pH MD simulations can model the interconversion between different protonation states, providing a microscopic picture of titration behavior and allowing for the calculation of apparent pKa values. uiuc.edu

The conformational flexibility of this compound, particularly the rotation around the bond connecting the naphthyl group and the glycolic acid moiety, can be investigated using MD. These simulations can identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule interacts with chiral selectors or biological receptors.

The following table illustrates potential dihedral angle ranges and their corresponding relative energies for the key rotatable bond in this compound, as might be determined from an MD simulation.

| Dihedral Angle Range (degrees) | Relative Energy (kcal/mol) | Predominant Conformation |

| -30 to 30 | 0 | Eclipsed |

| 60 to 120 | 1.5 | Gauche |

| 150 to 180 | 0.5 | Anti |

This table is for illustrative purposes and does not represent experimentally determined values.

Quantum Chemical Studies on Intermolecular Interactions in Chiral Recognition Processes

Quantum chemical calculations are indispensable for understanding the intricate intermolecular interactions that govern chiral recognition, a process fundamental to the resolution of racemic mixtures of compounds like this compound. researcher.lifechemrxiv.org These methods allow for the detailed study of non-covalent interactions, such as hydrogen bonds, π-π stacking, and CH/π interactions, which are often crucial for enantiomeric discrimination. researchgate.netnih.govresearchgate.net

The chiral recognition of this compound often involves the formation of diastereomeric salts with a chiral resolving agent. researchgate.net Quantum chemical studies can model the structures of these diastereomeric complexes and quantify the interaction energies. For instance, X-ray crystallographic analyses, often complemented by computational studies, have revealed that the stability of these complexes can be attributed to a combination of hydrogen bonding and other weak interactions like CH/π and π/π stacking. researchgate.net

Several computational techniques are employed to analyze these interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to identify and characterize chemical bonds, including weak intermolecular interactions. mdpi.comfrontiersin.org It can be used to confirm the presence of hydrogen bonds and estimate their strength. frontiersin.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions between donor and acceptor orbitals, which can reveal the strength of hydrogen bonds. frontiersin.org

Molecular Electrostatic Potential (MESP) Surface Analysis: MESP maps can identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding. chemrxiv.orgfrontiersin.org

In the context of chiral recognition of this compound, the naphthyl group can participate in π-π stacking interactions with aromatic residues in a chiral selector or protein, while the carboxylic acid and hydroxyl groups can form hydrogen bonds. Computational studies have shown that even subtle interactions, such as CH/π, can play a significant role in the stabilization of diastereomeric salt crystals and contribute to chiral discrimination. researchgate.netresearchgate.net

The following table summarizes the types of intermolecular interactions that are critical in the chiral recognition of this compound and the computational methods used to study them.

| Interaction Type | Description | Computational Method for Analysis |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | QTAIM, NBO, MESP |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | DFT, MESP |

| CH/π Interactions | A weak type of hydrogen bond where a C-H group acts as the hydrogen donor to a π-system. | QTAIM, NBO |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | DFT with dispersion correction |

Correlation between Computational Predictions and Experimental Observations in this compound Research

A powerful approach in modern chemical research is the synergy between computational predictions and experimental observations. In the study of this compound, this integrated approach has been instrumental in advancing our understanding of its chemical behavior.

Computational modeling, particularly with DFT, can predict reaction mechanisms, which can then be validated through experimental techniques. ruhr-uni-bochum.deescholarship.org For example, a proposed mechanism involving specific intermediates and transition states can be supported by spectroscopic evidence (e.g., UV/vis, EPR, Raman) and the use of isotopic labeling or radical traps. nih.gov In one instance, DFT calculations predicted a counterintuitive reaction outcome that was later confirmed by experimental studies, leading to improved reaction conditions. ruhr-uni-bochum.de

In the realm of chiral separations, computational studies can help to rationalize the enantiomer elution order observed in chromatography. researcher.life By modeling the interactions between the enantiomers of this compound and a chiral stationary phase, researchers can identify the key interactions responsible for the separation. researcher.liferesearchgate.net For example, a study on the resolution of mandelic acid derivatives, which are structurally related to this compound, used computational modeling to understand the role of weak interactions in chiral recognition. researchgate.net

Furthermore, quantum chemical calculations of spectroscopic properties can be compared with experimental spectra (e.g., IR and Raman) to confirm the structure of synthesized compounds and their intermolecular interactions. frontiersin.org For instance, the calculated vibrational frequencies corresponding to hydrogen-bonded groups can be matched with the observed spectral shifts. frontiersin.org

The table below provides examples of how computational predictions can be correlated with experimental observations in the study of this compound.

| Computational Prediction | Experimental Observation |

| Calculated transition state energies for a catalytic cycle. | Experimentally determined reaction rates and activation energies. |

| Predicted stable conformations from MD simulations. | Experimentally observed crystal structures (X-ray diffraction). |

| Calculated interaction energies in a diastereomeric salt. | Experimentally determined efficiency of chiral resolution. |

| Predicted vibrational frequencies for hydrogen-bonded groups. | Experimentally measured IR/Raman spectral shifts. |

This close interplay between theory and experiment is crucial for building a comprehensive and accurate understanding of the complex chemistry of this compound.

Advanced Spectroscopic Characterization Techniques in 2 Naphthylglycolic Acid Research

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when a crystal is exposed to an X-ray beam, researchers can elucidate its atomic and molecular structure, including bond lengths, bond angles, and conformational details. wikipedia.orgazolifesciences.com This method is indispensable in the study of 2-Naphthylglycolic acid (2-NGA), particularly for understanding the mechanisms of chiral recognition, which is fundamental to its application as a resolving agent. researchgate.netrsc.org

Research has extensively utilized single-crystal X-ray crystallography to analyze the diastereomeric salts formed between enantiopure 2-NGA and various chiral amines. researchgate.netrsc.org These studies are crucial for revealing the specific intermolecular interactions that govern the differential solubility of the diastereomeric salt pairs, the very basis of classical resolution. researchgate.net

Key findings from crystallographic analyses of this compound diastereomeric salts reveal a sophisticated interplay of non-covalent forces:

Supramolecular Hydrogen-Bond Sheets : A primary structural motif observed is the formation of robust hydrogen-bond networks. The carboxylic acid group of 2-NGA and the amino group of the chiral amine form strong O–H···N and N–H···O hydrogen bonds, organizing the molecules into well-defined sheets or chains. rsc.orgnih.gov

Molecular Packing and Shape Complementarity : The analyses demonstrate that the superior chiral recognition ability of 2-NGA is attributable to the shape and rigidity of the naphthyl group, which promotes close and efficient molecular packing. rsc.org This leads to a "lock-and-key" type of supramolecular arrangement, where the less-soluble salt achieves a higher degree of structural organization and thermodynamic stability compared to its more-soluble counterpart. researchgate.net

The insights gained from X-ray crystallography provide a rational basis for the design of new, more effective chiral resolving agents. By understanding the specific interactions that lead to successful chiral discrimination, molecules can be "tailor-made" to enhance these effects, as demonstrated by the intentional introduction of the naphthyl group in 2-NGA itself. rsc.org

| Interaction Type | Participating Groups | Significance in 2-NGA Crystal Structure | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carboxyl group (-COOH) of 2-NGA and Amino group (-NH2) of chiral amine | Forms the primary supramolecular backbone, creating sheets or chains that organize the salt complex. | rsc.org |

| CH/π Interactions | Naphthyl group (π-system) of 2-NGA and C-H bonds of the chiral amine's aromatic or alkyl groups | Crucial for stabilizing the crystal lattice of the less-soluble diastereomer, enhancing chiral recognition and resolution efficiency. | researchgate.netrsc.org |